molecular formula C32H34N4O7S B2753256 N-(2-methoxyphenyl)-2-{[7-(3-{[(4-methoxyphenyl)methyl]carbamoyl}propyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl}butanamide CAS No. 688060-17-5

N-(2-methoxyphenyl)-2-{[7-(3-{[(4-methoxyphenyl)methyl]carbamoyl}propyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl}butanamide

Cat. No.: B2753256
CAS No.: 688060-17-5
M. Wt: 618.71
InChI Key: WLAWVWXPDVIAPY-UHFFFAOYSA-N
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Description

“N-(2-methoxyphenyl)-2-{[7-(3-{[(4-methoxyphenyl)methyl]carbamoyl}propyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl}butanamide” is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-methoxyphenyl)-2-{[7-(3-{[(4-methoxyphenyl)methyl]carbamoyl}propyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl}butanamide” typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:

  • Formation of the quinazolinone core.
  • Introduction of the dioxolo group.
  • Attachment of the methoxyphenyl and carbamoylpropyl groups.
  • Final coupling with the butanamide moiety.

Industrial Production Methods

Industrial production of such complex compounds may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, solvent choice, and reaction time. Advanced techniques like continuous flow chemistry and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols or amines.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).

Major Products

The major products depend on the specific reactions and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.

Biology

In biological research, the compound may be studied for its potential as an enzyme inhibitor or receptor modulator.

Medicine

Quinazolinone derivatives are known for their potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial activities.

Industry

The compound may find applications in the development of new materials, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of “N-(2-methoxyphenyl)-2-{[7-(3-{[(4-methoxyphenyl)methyl]carbamoyl}propyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl}butanamide” likely involves interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone derivatives: Known for their diverse biological activities.

    Dioxolo compounds: Often studied for their unique chemical properties.

    Methoxyphenyl derivatives: Common in medicinal chemistry for their pharmacological properties.

Uniqueness

The unique combination of functional groups in “N-(2-methoxyphenyl)-2-{[7-(3-{[(4-methoxyphenyl)methyl]carbamoyl}propyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl}butanamide” may confer specific biological activities and chemical reactivity that distinguish it from other compounds.

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-[[7-[4-[(4-methoxyphenyl)methylamino]-4-oxobutyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H34N4O7S/c1-4-28(30(38)34-23-8-5-6-9-25(23)41-3)44-32-35-24-17-27-26(42-19-43-27)16-22(24)31(39)36(32)15-7-10-29(37)33-18-20-11-13-21(40-2)14-12-20/h5-6,8-9,11-14,16-17,28H,4,7,10,15,18-19H2,1-3H3,(H,33,37)(H,34,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLAWVWXPDVIAPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=CC=C1OC)SC2=NC3=CC4=C(C=C3C(=O)N2CCCC(=O)NCC5=CC=C(C=C5)OC)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H34N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

618.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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